3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
Description
3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a 6-amino-1-methylindazole moiety. This structure combines the rigid aromatic indazole system with the glutarimide-like piperidine-dione scaffold, which is frequently associated with biological activity, particularly in immunomodulation and targeted protein degradation .
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |
InChI Key |
UYLCMFFNTCBIBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indazole Core
The indazole nucleus, a fused heterocycle, is typically prepared via cyclization reactions involving o-nitroaryl compounds with hydrazines or hydrazine derivatives. A common approach involves:
- Starting Material: o-nitroaniline derivatives, which serve as precursors.
- Reaction Conditions: Cyclization often occurs under reductive or basic conditions, sometimes employing catalysts like palladium or copper to facilitate the formation of the indazole ring.
- Key Reagents: Hydrazines or hydrazine derivatives are introduced to promote ring closure, with subsequent oxidation steps to aromatize the indazole core.
This method aligns with the general procedures for indazole synthesis documented in heterocyclic chemistry literature, emphasizing high regioselectivity and yields.
Functionalization at the 3-Position of Indazole
Post core synthesis, selective functionalization at the 3-position is achieved through:
- Electrophilic substitution or cross-coupling reactions: Utilizing halogenated indazoles (e.g., 3-chloro or 3-bromo derivatives) as intermediates.
- Reaction Conditions: Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings are frequently employed to introduce amino or other substituents at this position.
- Reagents: Boronic acids, amines, or related coupling partners facilitate the attachment of desired groups, including amino functionalities.
Specific Synthetic Routes from Patent Literature
A notable patent (US20110065750A1) describes the synthesis of similar compounds, emphasizing:
- Stepwise assembly: Starting from 3-aminophthalic acid derivatives, followed by amidation with piperidine-2,6-dione.
- Reaction Conditions: Reflux in acetonitrile with triethylamine, followed by purification steps, including filtration and crystallization.
- Yield Optimization: Adjustments in reaction time, temperature, and reagent equivalents to maximize yield and purity.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The 6-amino group on the indazole ring undergoes characteristic nucleophilic reactions:
Electrophilic Substitution on the Indazole Ring
The indazole moiety participates in electrophilic aromatic substitution (EAS) despite the electron-withdrawing effects of the amino and methyl groups:
Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Piperidine-2,6-dione Ring Modifications
The dione ring exhibits unique reactivity:
Stability Under Acidic/Basic Conditions
-
Acidic (pH < 3) : Rapid hydrolysis of the piperidine-2,6-dione ring occurs, generating glutarimide derivatives .
-
Basic (pH > 10) : Degradation via retro-Michael reaction at the C-3 position (t₁/₂ = 2h at pH 12) .
Comparative Reactivity with Structural Analogues
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have been studied for their anticancer, antibacterial, and anti-inflammatory properties . They are also used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as tyrosine-protein kinase inhibitors, which play a crucial role in the regulation of angiogenesis and vascular development . The specific pathways involved depend on the particular indazole derivative and its target.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural differences between the target compound and related derivatives:
Key Structural Insights :
- Indazole vs.
- Amino Group Positioning: The 6-amino group on the indazole may influence hydrogen bonding and cereblon binding affinity, similar to lenalidomide’s 4-amino group on isoindolinone .
- Methyl Substitution : The 1-methyl group on the indazole likely improves metabolic stability compared to unsubstituted analogs .
Functional Insights :
- Kinase-targeted derivatives prioritize hydrogen-bonding interactions via pyrimidine substituents, diverging from the target’s indazole-mediated effects .
Biological Activity
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, with CAS number 2152672-96-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cancer and autoimmune diseases.
Kinase Inhibition
Recent research indicates that compounds structurally similar to this compound exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as PDGFRA and KIT. These kinases are critical in the pathogenesis of several malignancies, including gastrointestinal stromal tumors (GISTs) .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition of PDGFRA :
- Sigma Receptor Activity :
- RORγt Inhibition :
Q & A
Q. What are the recommended synthetic routes for 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?
The synthesis typically involves coupling 6-amino-1-methyl-1H-indazole derivatives with piperidine-2,6-dione precursors. Key steps include:
- Cyclization : Using reagents like EDCI/HOBt for amide bond formation between indazole and piperidine-dione moieties.
- Protection/Deprotection : Amino groups may require Boc protection to prevent side reactions during coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance reaction efficiency . Validation via LC-MS and NMR ensures intermediate purity before deprotection .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Methodological steps include:
- Crystallization : Slow evaporation from DMSO/water mixtures to obtain high-quality crystals.
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- Refinement : SHELXL (for small-molecule refinement) and Olex2 for structure solution. SHELXL’s robust handling of twinned data is critical for complex heterocycles .
Advanced Research Questions
Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they impact biological activity?
Polymorphs can alter solubility and bioavailability. Key approaches:
- PXRD and DSC : Identify distinct crystalline phases and thermal stability .
- Stability Testing : Accelerated aging under humidity/temperature gradients to assess form transitions.
- Biological Correlation : Compare IC50 values of polymorphs in cereblon-binding assays (e.g., AlphaScreen) to link physical forms to activity .
Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs (e.g., lenalidomide)?
Discrepancies may arise from substituent effects on cereblon binding. Methodological solutions:
- Structural Overlays : Compare X-ray structures (e.g., PDB 9CUO) to identify steric clashes caused by the indazole’s methyl group .
- PROTAC Assays : Test degradation efficiency of BRD4 or IKZF1 using this compound as a cereblon recruiter versus lenalidomide .
- Orthogonal Validation : Use SPR to measure binding kinetics and ITC for thermodynamic profiling .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in PROTACs incorporating this compound?
Focus on modular modifications:
- Linker Optimization : Introduce PEG or alkyl spacers between the compound and E3 ligase-binding domains. Assess proteasome recruitment via ubiquitination assays .
- Substituent Screening : Replace the 1-methyl group with halogens or bulkier groups to probe cereblon’s hydrophobic pocket.
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
